molecular formula C13H17N3O3 B7018154 N,3-bis(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

N,3-bis(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

Cat. No.: B7018154
M. Wt: 263.29 g/mol
InChI Key: FKXNYILJLJGTSN-UHFFFAOYSA-N
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Description

N,3-bis(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Properties

IUPAC Name

N,3-bis(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-7-11(9(3)18-15-7)5-6-12(17)14-13-8(2)16-19-10(13)4/h5-6H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXNYILJLJGTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=C(ON=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-bis(3,5-dimethyl-1,2-oxazol-4-yl)propanamide typically involves the following steps:

    Formation of 3,5-dimethyl-1,2-oxazole: This can be achieved by the cyclization of appropriate precursors such as 3,5-dimethyl-2-nitropropene and ethyl oxalate under basic conditions.

    Coupling Reaction: The 3,5-dimethyl-1,2-oxazole units are then coupled with a suitable propanamide derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,3-bis(3,5-dimethyl-1,2-oxazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The oxazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxazole N-oxides.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of halogenated oxazole derivatives.

Scientific Research Applications

N,3-bis(3,5-dimethyl-1,2-oxazol-4-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,3-bis(3,5-dimethyl-1,2-oxazol-4-yl)propanamide involves its interaction with specific molecular targets. The oxazole rings can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-1,2-oxazole
  • N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
  • 3,5-dimethyl-1,2-oxazol-4-ylmethanol

Uniqueness

N,3-bis(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is unique due to the presence of two oxazole rings linked by a propanamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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